1-(4-Methylphenyl)imidazolidine-2,4-dione
Overview
Description
1-(4-Methylphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidinediones. This compound is characterized by the presence of an imidazolidine ring substituted with a 4-methylphenyl group. It is known for its diverse pharmacological properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methylphenyl)imidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate. This method yields imidazolidinic derivatives in good yields (70-74%) under controlled conditions . Another method involves the Knoevenagel condensation, which is used to synthesize imidazolidine-2,4-dione derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly at the phenyl ring, can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-Methylphenyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has been investigated for its anticonvulsant and antiarrhythmic properties.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the voltage-gated sodium channel inner pore, leading to anticonvulsant effects . The compound’s antibacterial properties are attributed to its ability to interact with bacterial proteins, inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)imidazolidine-2,4,5-trione
- 3-(4-Methylphenyl)imidazolidine-2,4-dione
- 5-(4-Methylphenyl)imidazolidine-2,4-dione
- 5-Acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione
Uniqueness
1-(4-Methylphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern and the resulting pharmacological properties. Compared to similar compounds, it exhibits distinct biological activities and has been studied extensively for its potential therapeutic applications .
Properties
IUPAC Name |
1-(4-methylphenyl)imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-2-4-8(5-3-7)12-6-9(13)11-10(12)14/h2-5H,6H2,1H3,(H,11,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLFIALFVCLGHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353936 | |
Record name | 1-(4-methylphenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32549-31-8 | |
Record name | 1-(4-methylphenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-P-TOLYL-IMIDAZOLIDINE-2,4-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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